(5Z)-5-(3-methoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a thiazole ring, along with methoxyphenyl and phenylethenyl substituents, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with thioamides under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and appropriate catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness: The uniqueness of (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, may enhance its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H15N3O2S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H15N3O2S/c1-25-16-9-5-8-15(12-16)13-17-19(24)23-20(26-17)21-18(22-23)11-10-14-6-3-2-4-7-14/h2-13H,1H3/b11-10+,17-13- |
InChI Key |
BTHRMUXUWVYGKE-HNMBUVAWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
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